molecular formula C12H19NO B8319904 (1RS,2SR)-2-Amino-4-methyl-1-phenylpentan-1-ol

(1RS,2SR)-2-Amino-4-methyl-1-phenylpentan-1-ol

Cat. No. B8319904
M. Wt: 193.28 g/mol
InChI Key: GYRVHJYCUCRYPY-UHFFFAOYSA-N
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Patent
US04644063

Procedure details

(1RS,2SR)-2-(1,3-Dioxo-2-azaindane-2-yl)-4-methyl-1-phenylpentane-1-ol (80.0 g, 247 mmol) was dissolved with heating (50° C.) in ethanol (800 ml), followed by addition of a mixture of 85% hydrazine hydrate (19.0 ml) in ethanol (200 ml). The resulting mixture was heated under reflux for 3 hours and, after cooled, ice-cooled and added with 4N hydrochloric acid (700 ml). The mixture was stirred at room temperature for 30 minutes. Insoluble matter was removed by filtration through cellite and then washed with 4N hydrochloric acid (140 ml). The washing was added to the filtrate and the solution was condensed under reduced pressure to remove the ethanol. A 6N sodium hydroxide solution (570 ml) was added with ice-cooling and the mixture was extracted three times with chloroform. After being dried over sodium sulfate, the organic layer was evaporated to obtain 43.2 g of the intended compound as white crystals (yield: 91%).
Name
(1RS,2SR)-2-(1,3-Dioxo-2-azaindane-2-yl)-4-methyl-1-phenylpentane-1-ol
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH:12]([CH2:21][CH:22]([CH3:24])[CH3:23])[CH:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[OH:14].O.NN.Cl>C(O)C>[NH2:3][CH:12]([CH2:21][CH:22]([CH3:24])[CH3:23])[CH:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[OH:14] |f:1.2|

Inputs

Step One
Name
(1RS,2SR)-2-(1,3-Dioxo-2-azaindane-2-yl)-4-methyl-1-phenylpentane-1-ol
Quantity
80 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C(C(O)C1=CC=CC=C1)CC(C)C
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooled
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
CUSTOM
Type
CUSTOM
Details
Insoluble matter was removed by filtration through cellite
WASH
Type
WASH
Details
washed with 4N hydrochloric acid (140 ml)
ADDITION
Type
ADDITION
Details
The washing was added to the filtrate
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
ADDITION
Type
ADDITION
Details
A 6N sodium hydroxide solution (570 ml) was added with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(C(O)C1=CC=CC=C1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 43.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04644063

Procedure details

(1RS,2SR)-2-(1,3-Dioxo-2-azaindane-2-yl)-4-methyl-1-phenylpentane-1-ol (80.0 g, 247 mmol) was dissolved with heating (50° C.) in ethanol (800 ml), followed by addition of a mixture of 85% hydrazine hydrate (19.0 ml) in ethanol (200 ml). The resulting mixture was heated under reflux for 3 hours and, after cooled, ice-cooled and added with 4N hydrochloric acid (700 ml). The mixture was stirred at room temperature for 30 minutes. Insoluble matter was removed by filtration through cellite and then washed with 4N hydrochloric acid (140 ml). The washing was added to the filtrate and the solution was condensed under reduced pressure to remove the ethanol. A 6N sodium hydroxide solution (570 ml) was added with ice-cooling and the mixture was extracted three times with chloroform. After being dried over sodium sulfate, the organic layer was evaporated to obtain 43.2 g of the intended compound as white crystals (yield: 91%).
Name
(1RS,2SR)-2-(1,3-Dioxo-2-azaindane-2-yl)-4-methyl-1-phenylpentane-1-ol
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH:12]([CH2:21][CH:22]([CH3:24])[CH3:23])[CH:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[OH:14].O.NN.Cl>C(O)C>[NH2:3][CH:12]([CH2:21][CH:22]([CH3:24])[CH3:23])[CH:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[OH:14] |f:1.2|

Inputs

Step One
Name
(1RS,2SR)-2-(1,3-Dioxo-2-azaindane-2-yl)-4-methyl-1-phenylpentane-1-ol
Quantity
80 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C(C(O)C1=CC=CC=C1)CC(C)C
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooled
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
CUSTOM
Type
CUSTOM
Details
Insoluble matter was removed by filtration through cellite
WASH
Type
WASH
Details
washed with 4N hydrochloric acid (140 ml)
ADDITION
Type
ADDITION
Details
The washing was added to the filtrate
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
ADDITION
Type
ADDITION
Details
A 6N sodium hydroxide solution (570 ml) was added with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(C(O)C1=CC=CC=C1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 43.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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